rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans
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Overview
Description
rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans: is a synthetic organic compound that belongs to the class of oxolane carboxylic acids. This compound is characterized by its unique structure, which includes a pyrazole ring and an oxolane ring. It is used in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans typically involves multiple steps, including the formation of the pyrazole ring and the oxolane ring. Common synthetic routes may include:
Formation of the Pyrazole Ring: This step may involve the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of the Oxolane Ring: This step may involve the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Coupling of the Rings: The final step may involve coupling the pyrazole and oxolane rings through a suitable linker, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the oxolane ring or the carboxylic acid group, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, the compound may be used as a probe to study enzyme activity, receptor binding, and cellular signaling pathways.
Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.
Molecular Targets and Pathways:
Enzymes: The compound may target specific enzymes involved in metabolic pathways.
Receptors: The compound may bind to specific receptors on the cell surface or within the cell.
Signaling Pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
- rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, cis
- rac-(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans
- rac-(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, cis
Uniqueness: The uniqueness of rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans lies in its specific stereochemistry and the presence of both the pyrazole and oxolane rings. This unique structure may confer specific biological and chemical properties that are not present in similar compounds.
Properties
IUPAC Name |
(2R,3R)-2-(1-propan-2-ylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)13-6-8(5-12-13)10-9(11(14)15)3-4-16-10/h5-7,9-10H,3-4H2,1-2H3,(H,14,15)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSPBXAUFCSZFI-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(CCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C=N1)[C@H]2[C@@H](CCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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